![molecular formula C24H20I2O4 B3419333 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene CAS No. 142010-88-6](/img/structure/B3419333.png)
3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Overview
Description
3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene is a useful research compound. Its molecular formula is C24H20I2O4 and its molecular weight is 626.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 625.94510 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Chemical Structure and Properties
The compound features:
- Two Naphthalene Rings : Provides a stable aromatic system.
- Methoxymethoxy Groups : These electron-donating substituents may enhance solubility and influence electronic properties.
- Iodine Atoms : The presence of iodine enhances reactivity, making it suitable for various chemical transformations.
Property | Value |
---|---|
Molecular Formula | C24H20I2O4 |
Molecular Weight | 626.2 g/mol |
CAS Number | 142010-88-6 |
Purity | Typically 95% |
Biological Activity Overview
While the structural features suggest potential biological activities, there is currently no specific scientific data available on the biological activity or mechanism of action of this compound. However, the presence of iodine and methoxymethoxy groups may imply several possible interactions in biological systems.
Potential Applications
The unique characteristics of 3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene suggest potential applications in various fields:
- Pharmaceuticals : Due to the presence of iodine, compounds with similar structures have been explored for their antibacterial and anticancer properties.
- Materials Science : Its unique electronic properties may be exploited in the development of organic electronic materials.
Related Compounds and Their Activities
To understand the potential biological implications of this compound, it is helpful to examine structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Iodo-naphthalene | Single iodine on naphthalene | Simpler structure with less reactivity |
3-Methoxynaphthalene | Methoxy group on naphthalene | Lacks halogen substitution |
4-Iodo-anisole | Iodine and methoxy on phenol | Aromatic system with different reactivity |
5-Iodouracil | Iodine substituted uracil | Biological activity as an anti-metabolite |
Case Studies and Research Findings
Currently, there are no published case studies specifically examining the biological activity of this compound. However, related compounds have shown various biological activities:
- Antimicrobial Activity : Compounds with iodine substitutions often exhibit antimicrobial properties, suggesting that this compound might also possess similar effects.
- Anticancer Potential : Some naphthalene derivatives have been studied for their anticancer properties, indicating that further research could be warranted for this compound.
Properties
IUPAC Name |
3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20I2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIYMUMYPJXEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1I)C3=C(C(=CC4=CC=CC=C43)I)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20I2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444909 | |
Record name | 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142010-88-6, 219583-87-6 | |
Record name | 3,3′-Diiodo-2,2′-bis(methoxymethoxy)-1,1′-binaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142010-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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